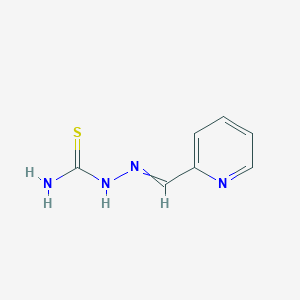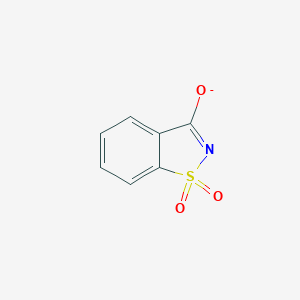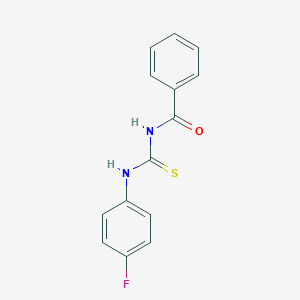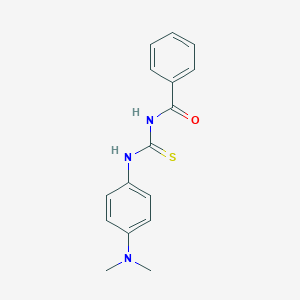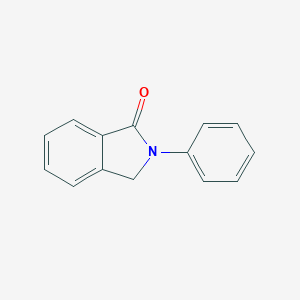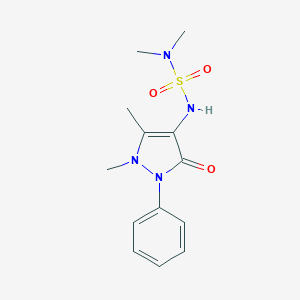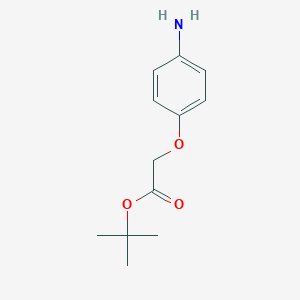
Tert-butyl 2-(4-aminophenoxy)acetate
Vue d'ensemble
Description
Tert-butyl 2-(4-aminophenoxy)acetate is a chemical compound with the molecular formula C12H17NO3 . It is used in various applications due to its unique properties .
Molecular Structure Analysis
The molecular structure of Tert-butyl 2-(4-aminophenoxy)acetate is represented by the InChI code 1S/C12H17NO3/c1-12(2,3)16-11(14)8-15-10-6-4-9(13)5-7-10/h4-7H,8,13H2,1-3H3 .Physical And Chemical Properties Analysis
Tert-butyl 2-(4-aminophenoxy)acetate has a molecular weight of 223.27 g/mol . It is typically stored at room temperature .Applications De Recherche Scientifique
Environmental Presence and Toxicity of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), including compounds like tert-butyl 2-(4-aminophenoxy)acetate, are utilized in various industries to prolong product shelf life by retarding oxidative reactions. Recent studies have highlighted the widespread environmental presence of SPAs across different matrices, including indoor dust, air particulates, sea sediment, and river water. Investigations into human exposure have revealed the detection of SPAs in fat tissues, serum, urine, breast milk, and fingernails, pointing to ingestion, dust exposure, and personal care products as primary pathways. Toxicity assessments suggest potential hepatic toxicity, endocrine disruption, and carcinogenic effects, underscoring the need for further research into SPA contamination, environmental behaviors, and toxicity, especially concerning novel high molecular weight SPAs and their transformation products. Future research directions include developing SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Natural Sources and Bioactivities of Phenolic Compounds
Phenolic compounds, such as 2,4-Di-tert-butylphenol and its analogs, which are structurally related to tert-butyl 2-(4-aminophenoxy)acetate, have been identified in a diverse range of organisms. These compounds exhibit potent toxicity against various organisms, including their producers, despite being major components of volatile or essential oils. The bioactivities of these phenolic compounds raise questions about their role in autotoxicity and their endocidal regulation within organisms. This comprehensive review sheds light on the natural sources, bioactivities, and the paradox of organisms producing substances toxic to themselves, hinting at complex ecological interactions and evolutionary strategies (Zhao et al., 2020).
Degradation and Environmental Impact of Acetaminophen
The degradation of acetaminophen, a compound structurally and functionally distinct but relevant in the context of environmental pollution similar to tert-butyl 2-(4-aminophenoxy)acetate, through advanced oxidation processes (AOPs), has been extensively studied. This research focuses on the by-products of acetaminophen degradation, their biotoxicity, and the potential environmental impacts. The identification of toxic by-products such as hydroquinone, benzoquinone, and 4-aminophenol, among others, highlights the ecological threat posed by improper disposal and treatment of pharmaceutical compounds. The study underscores the necessity for enhanced degradation techniques to mitigate the environmental and health risks associated with pharmaceutical pollutants (Qutob et al., 2022).
Environmental and Health Risks of Phenolic Endocrine Disruptors
The review on environmental water pollution and ecotoxicity of 4-tert-Octylphenol, a degradation product of alkylphenol ethoxylates, provides insight into the broader category of phenolic compounds, including tert-butyl 2-(4-aminophenoxy)acetate. It emphasizes the biodegradability of these pollutants, their endocrine-disrupting effects, and the potential health risks to humans and wildlife. The paper calls for more comprehensive understanding and regulation to prevent adverse effects from phenolic endocrine disruptors, suggesting the exploration of less toxic alternatives and improved wastewater treatment techniques (Olaniyan et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl 2-(4-aminophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)8-15-10-6-4-9(13)5-7-10/h4-7H,8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILOEPGCXYIQGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(4-aminophenoxy)acetate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B184949.png)

![1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-methylimidazolidine-2-thione](/img/structure/B184956.png)
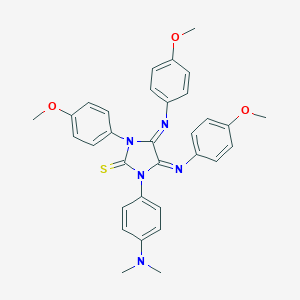
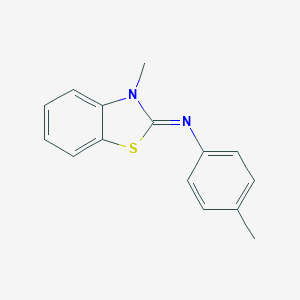
![4-Chloro-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B184962.png)
![1-(4-fluorophenyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B184963.png)
